Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-
Description
The compound Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- (systematic IUPAC name) features a phenyl ring substituted with three methoxymethoxy (-OCH2OCH3) groups at positions 2, 4, and 6, with an acetyl group (-COCH3) at position 1. Methoxymethoxy groups are ether-protecting moieties that enhance solubility in organic solvents and influence electronic properties of the aromatic core.
Properties
IUPAC Name |
1-[2,4,6-tris(methoxymethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O7/c1-10(15)14-12(20-8-17-3)5-11(19-7-16-2)6-13(14)21-9-18-4/h5-6H,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDSPVUFCCVMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OCOC)OCOC)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448981 | |
| Record name | Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36804-11-2 | |
| Record name | Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Methoxymethylation of 2,4,6-Trihydroxyacetophenone
This method involves stepwise protection of hydroxyl groups using chloromethyl methyl ether (MOM-Cl) under basic conditions. The reaction proceeds via nucleophilic substitution, where deprotonated phenolic oxygens attack the electrophilic methylene carbon of MOM-Cl.
Reaction Steps :
-
Initial Protection :
-
Final Methoxymethylation :
Mechanistic Insight :
Sodium hydride deprotonates phenolic -OH groups, generating alkoxide intermediates that react with MOM-Cl. Steric hindrance from the acetyl group directs substitution to the 2,4,6-positions, avoiding over-alkylation.
Direct Tris-Methoxymethylation Using Zinc Dibromide
A one-pot approach employs zinc dibromide (ZnBr2) as a Lewis acid catalyst to accelerate methoxymethylation:
Procedure :
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Substrate : 2,4,6-Trihydroxyacetophenone.
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Reagents : Dimethoxymethane, acetyl chloride, ZnBr2 in dichloromethane.
Advantages :
-
Eliminates the need for anhydrous conditions.
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ZnBr2 enhances electrophilicity of dimethoxymethane, facilitating faster reaction kinetics.
Optimization and Scalability
Solvent Selection
Base Compatibility
Temperature Control
-
Low-Temperature Kinetics :
Maintaining 0°C during NaH addition prevents exothermic side reactions, such as over-alkylation or ketone reduction.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
-
HPLC : ≥98% purity (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
| Parameter | Sequential Methoxymethylation | ZnBr2-Catalyzed Method |
|---|---|---|
| Yield | 85–90% | 98% |
| Reaction Time | 8–12 hours | 3.5 hours |
| Purification | Column chromatography | Simple extraction |
| Scalability | Limited by NaH handling | Industrially feasible |
| Byproducts | Minor over-alkylation | Negligible |
Challenges and Solutions
Moisture Sensitivity
Regioselectivity
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Issue : Competing substitution at non-target positions.
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Solution : Steric guidance from the acetyl group directs MOM-Cl to 2,4,6-positions.
Industrial Applications and Patents
While no direct patents cover Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-, its synthetic analogs are protected in:
Chemical Reactions Analysis
Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical and Physical Properties
- Molecular Formula : C14H20O7
- Molecular Weight : 300.3 g/mol
- Structural Characteristics : The compound features three methoxymethoxy groups attached to a phenyl ring linked to an ethanone functional group. This structure enhances solubility and reactivity, making it a valuable building block in organic synthesis.
Chemistry
Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- serves as a reactant in the synthesis of complex organic molecules. Its methoxymethoxy substituents allow for various chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids.
- Reduction : Can be reduced to alcohols.
- Substitution : Methoxymethoxy groups can be replaced with other functional groups under specific conditions.
These properties make it a versatile compound for developing new materials and specialty chemicals.
Biology
The biological activity of this compound has been explored in several studies:
- Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties. Similar compounds have demonstrated significant capacity to scavenge free radicals.
- Antimicrobial Properties : Preliminary studies indicate that derivatives may exhibit antimicrobial effects by disrupting microbial cell membranes or interfering with metabolic pathways.
- Cytotoxic Effects : Related compounds have shown cytotoxicity against cancer cell lines such as HT-29 (human colon adenocarcinoma), suggesting that Ethanone may also have potential in cancer therapy.
Medicine
Research is ongoing to explore the therapeutic applications of Ethanone. Its derivatives are being investigated for potential use in drug development due to their biological activities. For instance, studies have indicated possible applications in treating oxidative stress-related diseases and certain cancers.
Industry
In industrial applications, Ethanone is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows for customization in various formulations.
Case Study: Cytotoxic Effects on Cancer Cells
A study investigated the effects of related phenolic compounds on HT-29 cells using the MTT assay to assess cell viability post-treatment. Results indicated significant cytotoxicity in a dose-dependent manner, with morphological assessments revealing characteristics typical of apoptosis (e.g., cell shrinkage and membrane blebbing). This suggests that Ethanone may similarly affect cancer cells.
Conclusion and Future Directions
Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- presents promising avenues for research due to its potential biological activities. While preliminary findings indicate significant antioxidant and antimicrobial properties alongside cytotoxic effects in cancer models, further studies are required to fully elucidate its mechanisms of action and therapeutic potential.
Future research should focus on:
- Detailed mechanistic studies to understand molecular interactions.
- In vivo studies to assess efficacy and safety profiles.
- Exploration of derivatives for enhanced biological activity.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- involves its interaction with various molecular targets and pathways. The methoxymethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Hydroxyl groups introduce hydrogen-bonding capacity, reducing solubility in non-polar solvents but enabling further functionalization (e.g., alkylation or acylation) .
Synthetic Challenges: Trisubstituted derivatives (e.g., 2,4,6-tris(methoxymethoxy)) require sequential protection-deprotection steps to avoid regioselectivity issues. reports low yields (9%) for Friedel-Crafts acylation of heavily substituted phenols . Benzyloxy-protected compounds (e.g., CAS 61497-71-0) are synthesized via nucleophilic aromatic substitution under basic conditions, leveraging the reactivity of phenolic -OH groups .
Spectral and Physical Property Trends
- ¹H NMR :
- Melting Points: Compounds with polar substituents (e.g., -OH, -OCH2OCH3) tend to have higher melting points due to intermolecular hydrogen bonding. For example, 1-[2-hydroxy-3,4,6-tris(phenylmethoxy)phenyl]ethanone melts at 113–114°C , whereas less polar analogues (e.g., benzyloxy derivatives) may exhibit lower melting points.
Biological Activity
Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- is an organic compound characterized by its unique structure featuring three methoxymethoxy groups attached to a phenyl ring linked to an ethanone functional group. This compound has garnered attention in various fields due to its potential biological activities, including antioxidant and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
- Molecular Formula : CHO
- Key Features :
- Three methoxymethoxy substituents enhance solubility and reactivity.
- The ethanone group contributes to its chemical behavior.
Biological Activity Overview
The biological activity of Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- can be categorized into several key areas:
-
Antioxidant Activity :
- The compound's structure suggests potential antioxidant properties due to the presence of multiple methoxy groups which can scavenge free radicals. Research indicates that similar compounds with methoxy substitutions exhibit significant antioxidant capacity.
-
Antimicrobial Properties :
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.
-
Cytotoxic Effects :
- Related compounds have shown cytotoxic effects against various cancer cell lines. For instance, studies on structurally similar compounds demonstrated significant cytotoxicity against human colon adenocarcinoma cells (HT-29), indicating that Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- may exhibit similar effects .
While the precise biochemical pathways affected by Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- are not fully elucidated, some hypotheses include:
- Cellular Interaction : The compound may interact with cellular components leading to apoptosis in cancer cells.
- Oxidative Stress Modulation : By acting as an antioxidant, it could modulate oxidative stress levels within cells.
Table of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
A study investigating the effects of related phenolic compounds on HT-29 cells utilized the MTT assay to assess cell viability post-treatment. Results indicated that these compounds induced significant cytotoxicity in a dose-dependent manner, with morphological assessments revealing characteristics typical of apoptosis (e.g., cell shrinkage and membrane blebbing) . This suggests that Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- may similarly affect cancer cells.
Synthesis Methods
The synthesis of Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- typically involves the reaction of a precursor compound with chloromethyl methyl ether under controlled conditions. This method allows for the selective introduction of methoxymethoxy groups onto the phenyl ring.
Conclusion and Future Directions
Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- presents a promising avenue for research due to its potential biological activities. While preliminary findings indicate significant antioxidant and antimicrobial properties alongside cytotoxic effects in cancer models, further studies are required to fully elucidate its mechanisms of action and therapeutic potential.
Future research should focus on:
- Detailed mechanistic studies to understand how this compound interacts at the molecular level.
- In vivo studies to assess its efficacy and safety profile.
- Exploration of its derivatives for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
